4-(methylsulfanyl)-N-(9-oxo-9H-thioxanthen-2-yl)benzenesulfonamide
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Overview
Description
4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a thioxanthene core and sulfonamide group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the carbonyl group in the thioxanthene core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound could be a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating infections or other medical conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Thioxanthene Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other sulfonamides and thioxanthene derivatives.
Properties
Molecular Formula |
C20H15NO3S3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-methylsulfanyl-N-(9-oxothioxanthen-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15NO3S3/c1-25-14-7-9-15(10-8-14)27(23,24)21-13-6-11-19-17(12-13)20(22)16-4-2-3-5-18(16)26-19/h2-12,21H,1H3 |
InChI Key |
KTKDGXHCEMHYCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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